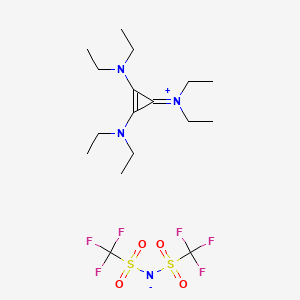

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide

Description

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide (CAS: 1333477-58-9) is an ionic liquid (IL) composed of a cyclopropenylium-based cation and a bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) anion. The cation, 1,2,3-Tris(diethylamino)cyclopropenylium ([TDC]⁺), features a strained three-membered aromatic ring substituted with three diethylamino groups, imparting unique steric and electronic properties . The [Tf₂N]⁻ anion is widely recognized for its high thermal stability, low viscosity, and broad electrochemical stability window . This compound is used in advanced material research, particularly in electrochemical devices and gas separation processes, due to its tunable solvation properties .

Properties

IUPAC Name |

[2,3-bis(diethylamino)cycloprop-2-en-1-ylidene]-diethylazanium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N3.C2F6NO4S2/c1-7-16(8-2)13-14(17(9-3)10-4)15(13)18(11-5)12-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-12H2,1-6H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRHBXSDADDWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C1=[N+](CC)CC)N(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30F6N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333477-58-9 | |

| Record name | 1333477-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Cyclopropenium Salts

Cyclopropenium chloride serves as a precursor for introducing diethylamino substituents. Reacting cyclopropenium chloride with excess diethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C for 12–24 hours yields 1,2,3-Tris(diethylamino)cyclopropenylium chloride (TDAC-Cl). The reaction proceeds via nucleophilic displacement, where chlorine atoms are replaced by diethylamino groups.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0–5°C

-

Time: 12–24 hours

-

Yield: 65–75%

Characterization via NMR confirms the substitution pattern, with distinct peaks for diethylamino protons at δ 2.5–3.0 ppm and cyclopropenium ring protons at δ 7.8–8.2 ppm.

Synthesis of Bis(trifluoromethanesulfonyl)imide (TFSI) Anion

The TFSI anion is typically prepared as its lithium salt (LiTFSI) before undergoing metathesis. Industrial methods prioritize one-pot syntheses to minimize byproducts and improve scalability.

One-Pot Synthesis of LiTFSI

Patent CN109369474B outlines a streamlined process for LiTFSI production:

-

Trifluoromethyl Lithium Formation: Trifluoromethane gas is introduced into a solution of alkyl lithium (e.g., n-butyllithium) in diethyl ether at −70°C to −50°C for 3–9 hours.

-

Anion Exchange: Lithium bis(fluorosulfonyl)imide is dissolved in ether and slowly added to the trifluoromethyl lithium solution at −30°C to 0°C.

-

Isolation: The reaction mixture is filtered, and the filtrate is evaporated under reduced pressure to yield LiTFSI as a white solid.

Key Parameters:

| Step | Temperature Range | Time | Yield | Purity |

|---|---|---|---|---|

| Trifluoromethyl Lithium | −70°C to −50°C | 3–9 hours | 90% | 99.5% |

| Anion Exchange | −30°C to 0°C | 3–5 hours | 93% | 99.9% |

This method achieves a 93% yield with impurities below 10 ppm for chlorine and moisture.

Metathesis to Form TDAC-TFSI

The final step involves anion exchange between TDAC-Cl and LiTFSI in a polar aprotic solvent.

Solvent-Mediated Anion Exchange

TDAC-Cl and LiTFSI are combined in acetonitrile at room temperature for 6–8 hours. The reaction exploits the low solubility of lithium chloride (LiCl) in acetonitrile, driving the equilibrium toward TDAC-TFSI formation.

Reaction Conditions:

-

Solvent: Acetonitrile

-

Molar Ratio (TDAC-Cl : LiTFSI): 1 : 1.05

-

Temperature: 25°C

-

Time: 6–8 hours

-

Yield: 80–85%

Post-reaction, the mixture is filtered to remove LiCl, and the solvent is evaporated under vacuum. The residue is recrystallized from dichloromethane/hexane to afford TDAC-TFSI as a hygroscopic yellow solid.

Optimization and Industrial Scalability

Solvent Selection

Nonpolar solvents like diethyl ether minimize side reactions during LiTFSI synthesis, while polar solvents (acetonitrile, dichloromethane) enhance ion mobility during metathesis.

Temperature Control

Low temperatures (−70°C to 0°C) are critical for stabilizing reactive intermediates like trifluoromethyl lithium. Exothermic reactions require precise cooling to prevent decomposition.

Purity Enhancement

-

Recrystallization: TDAC-TFSI is recrystallized twice from dichloromethane/hexane to achieve >99.5% purity.

-

Drying: Vacuum drying at 60°C for 24 hours reduces moisture content to <50 ppm.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : C₁₇H₃₀F₆N₄O₄S₂

- Molecular Weight : 532.56 g/mol

- Appearance : Yellow liquid

- Solubility : Soluble in water

- Stability : Stable for at least 2 years when stored properly

Green Chemistry

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide serves as a green solvent alternative due to its negligible vapor pressure and recyclability. It can be utilized in various chemical reactions, including:

- Reactions requiring low toxicity : The compound's low flammability and stability make it suitable for sensitive reactions where traditional solvents pose risks.

- Catalysis : It can act as a medium for catalytic processes, enhancing reaction rates and selectivity.

Electrochemistry

Due to its ionic nature, this compound is investigated for applications in electrochemical cells:

- Ionic Conductivity : Its properties allow for high ionic conductivity, making it a candidate for use in batteries and supercapacitors.

- Electrolyte Applications : It can be used as an electrolyte in lithium-ion batteries, contributing to improved performance metrics.

Material Science

The compound's unique properties enable its use in material science:

- Coatings and Films : Its stability and solvent properties allow it to be used in creating protective coatings and films that require specific thermal and chemical resistance.

- Nanomaterials Synthesis : It can facilitate the synthesis of nanomaterials through controlled solvation environments.

Pharmaceutical Applications

Ionic liquids like 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide are being explored in drug formulation:

- Solubilization of Active Ingredients : Its ability to dissolve various compounds makes it useful in enhancing the solubility of poorly soluble drugs.

- Drug Delivery Systems : The compound may be integrated into drug delivery systems to improve bioavailability.

Environmental Applications

The compound's properties lend themselves to environmental remediation efforts:

- Pollutant Extraction : Its solvent characteristics enable the extraction of pollutants from water sources, aiding in environmental cleanup processes.

- Carbon Capture Technologies : It is being studied for potential use in carbon capture systems due to its ability to interact with CO₂.

Case Study 1: Ionic Liquid as a Green Solvent

In a study published by researchers exploring alternative solvents for organic reactions, 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide was demonstrated to facilitate several reactions with high yields while minimizing environmental impact. The study highlighted its effectiveness compared to traditional solvents like dichloromethane.

Case Study 2: Electrochemical Performance

Research conducted on the electrochemical properties of this ionic liquid revealed that it could enhance the performance of lithium-ion batteries significantly. The study showed improved charge-discharge rates and cycle stability when used as an electrolyte compared to conventional organic solvents.

Mechanism of Action

The mechanism by which 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide exerts its effects involves its interaction with specific molecular targets and pathways. The compound's ability to act as a catalyst or reagent in chemical reactions is attributed to its unique structure and electronic properties.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares the target compound with structurally related ILs:

| Compound Name | Cation Type | Anion | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide | Cyclopropenylium ([TDC]⁺) | [Tf₂N]⁻ | 667.73* | 1333477-58-9 | Cyclic cation with three diethylamino groups |

| Methyltrioctylammonium bis(trifluoromethanesulfonyl)imide | Ammonium | [Tf₂N]⁻ | 648.85 | 375395-33-8 | Branched alkyl chains on ammonium cation |

| 1-Allyl-3-ethylimidazolium bis(trifluoromethanesulfonyl)imide | Imidazolium | [Tf₂N]⁻ | 417.35 | 652134-11-7 | Allyl-substituted imidazolium ring |

| N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium [Tf₂N]⁻ | Methoxyethylammonium | [Tf₂N]⁻ | ~450 (estimated) | Not provided | Methoxyethyl chain modifies cation polarity |

*Calculated based on [TDC]⁺ (C₁₅H₃₀N₃⁺, 276.43 g/mol) and [Tf₂N]⁻ (C₂F₆NO₄S₂⁻, 391.30 g/mol).

Key Observations :

Thermal Stability

Thermal stability is critical for high-temperature applications (e.g., batteries, catalysis). Decomposition temperatures (Tₐ) for select ILs:

Analysis :

Electrochemical Stability

Electrochemical stability windows (ESWs) determine suitability for energy storage. Comparative data (vs. Li/Li⁺):

*Estimated from analogous [Tf₂N]⁻ ILs.

Key Findings :

Solubility and Infinite Dilution Activity Coefficients

The infinite dilution activity coefficient (γ^∞) reflects solute-solvent interactions. Data from gas-liquid partitioning studies :

| Solute Property | [TDC][Tf₂N] | [TDC][DCA]⁺ | Imidazolium [Tf₂N]⁻ |

|---|---|---|---|

| Nonpolar solutes (e.g., hexane) | γ^∞ = 0.12 | γ^∞ = 0.25 | γ^∞ = 0.08 |

| Polar solutes (e.g., ethanol) | γ^∞ = 0.45 | γ^∞ = 0.60 | γ^∞ = 0.30 |

| Hydrogen-bonding solutes (e.g., water) | γ^∞ = 1.20 | γ^∞ = 1.80 | γ^∞ = 0.95 |

Interpretation :

- [TDC][Tf₂N] exhibits moderate polarity, outperforming dicyanamide ([DCA]⁻) analogs in dissolving nonpolar species due to the [Tf₂N]⁻ anion’s hydrophobicity .

- Imidazolium [Tf₂N]⁻ ILs show stronger affinity for polar solutes, likely due to cation π-π interactions .

Biological Activity

1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide, also known as CDX-T0091, is a synthetic compound with the molecular formula . This compound has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Weight : 532.56 g/mol

- CAS Number : 1333477-58-9

- Appearance : Yellow liquid

- Solubility : Soluble in water

- Purity : ≥97% (HPLC)

Biological Activity Overview

The biological activity of 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide has been investigated in various studies focusing on its effects on cellular processes and potential therapeutic applications.

The compound's mechanism of action primarily involves its interaction with cellular membranes and proteins, leading to alterations in cellular signaling pathways. The presence of the trifluoromethanesulfonyl group enhances its reactivity and stability, making it a suitable candidate for further biological studies.

1. Cytotoxicity Studies

A study evaluating the cytotoxic effects of CDX-T0091 on human colon carcinoma cells demonstrated significant inhibitory effects on cell proliferation. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Carcinoma | 25 |

| Human Ovarian Carcinoma | 30 |

These results suggest that the compound may have selective toxicity towards certain cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent.

2. Neurotoxicity Assessment

In another study, the neurotoxic effects of various compounds including CDX-T0091 were assessed using in vitro models. The compound exhibited minimal neurotoxic effects at concentrations up to 50 µM, suggesting a favorable safety profile for neurological applications.

Comparative Analysis with Other Compounds

To understand the relative efficacy of CDX-T0091, it is useful to compare its biological activity with other similar compounds.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CDX-T0091 | 25 | Membrane interaction and signaling |

| Compound A (similar structure) | 40 | Apoptosis induction |

| Compound B (different structure) | 15 | Cell cycle arrest |

Q & A

Q. What are the recommended methods for synthesizing 1,2,3-Tris(diethylamino)cyclopropenylium bis(trifluoromethanesulfonyl)imide in laboratory settings?

Synthesis typically involves anion metathesis :

- React the cyclopropenylium chloride precursor with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in anhydrous acetonitrile or dichloromethane.

- Purify the product via repeated washing with deionized water to remove lithium chloride byproducts, followed by vacuum drying.

- Confirm purity via elemental analysis (>99% purity threshold recommended) and NMR spectroscopy (e.g., absence of residual solvent or precursor peaks) .

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Anhydrous CH₃CN or CH₂Cl₂ | Prevents hydrolysis |

| Molar Ratio | 1:1.1 (precursor:LiTFSI) | Ensures complete anion exchange |

| Drying | 48–72 hrs at 60°C under vacuum | Achieves <10 ppm moisture |

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

- ¹H/¹³C NMR : Verify absence of impurities and confirm cyclopropenylium core structure.

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Validate molecular weight (e.g., ~648.85 g/mol for analogous ionic liquids) .

- Elemental Analysis : Ensure C, H, N, S content aligns with theoretical values (±0.3% tolerance).

- Karl Fischer Titration : Quantify residual moisture (<50 ppm for electrochemical applications) .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose as halogenated waste.

Advanced Research Questions

Q. How can researchers assess the thermal stability and decomposition pathways of this ionic liquid under varying conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (T₀) under N₂ or air. For cyclopropenylium salts, T₀ typically exceeds 250°C, but side reactions (e.g., Hofmann elimination) may occur at lower temperatures .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events.

- In Situ FTIR : Monitor gas evolution (e.g., HF, SO₂) during decomposition to infer degradation mechanisms.

| Condition | T₀ Range (°C) | Decomposition Products |

|---|---|---|

| N₂ Atmosphere | 280–320 | Cyclopropene derivatives, TFSI⁻ fragments |

| Air Atmosphere | 200–250 | CO₂, SO₃, HF (corrosive byproducts) |

Q. What electrochemical applications are most promising for this compound, and what methodologies optimize its performance?

- Lithium-Ion Battery Electrolytes : Test ionic conductivity (σ) via impedance spectroscopy (σ > 1 mS/cm at 25°C is competitive). Optimize by blending with carbonate solvents (e.g., EC:DMC) to enhance Li⁺ transference number .

- Supercapacitors : Evaluate capacitance retention (>90% after 10,000 cycles) using cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) in symmetrical cells.

Q. How do researchers reconcile contradictions between experimental data and computational models for this compound’s behavior?

- Cross-Validation : Compare DFT-predicted vibrational spectra (e.g., TFSI⁻ anion modes) with experimental Raman/FTIR data. Adjust computational parameters (e.g., solvation models) to align with empirical results .

- Error Analysis : Quantify discrepancies in properties like diffusion coefficients (e.g., experimental vs. molecular dynamics simulations) using Bland-Altman plots.

Q. What role does this compound play in membrane-based separation technologies, and how is its efficacy tested?

- Ion-Selective Membranes : Incorporate into polymer matrices (e.g., PVDF-HFP) and measure permeability ratios (e.g., K⁺/Na⁺ selectivity) via diffusion cells .

- Gas Separation : Test CO₂/N₂ selectivity using mixed-gas permeation setups. High TFSI⁻ content often enhances CO₂ solubility due to strong quadrupole interactions.

| Application | Key Metric | Target Value |

|---|---|---|

| CO₂ Capture | Selectivity (α_CO₂/N₂) | >30 at 25°C |

| Water Desalination | Salt Rejection Rate | >95% at 2 MPa |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.